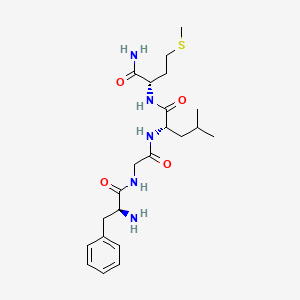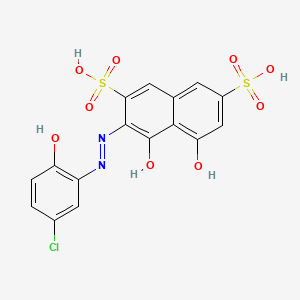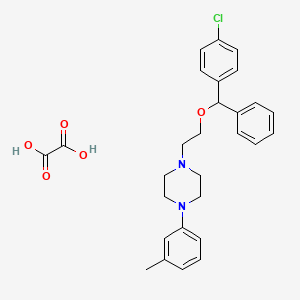
3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a nitropyridine moiety and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 5-nitropyridine-2-amine with appropriate thiadiazole precursors. One common method involves the condensation of 5-nitropyridine-2-amine with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Cyclization: Acidic or basic conditions can be employed depending on the desired product.
Major Products Formed
Reduction: 3-(5-Aminopyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Applications De Recherche Scientifique
3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine.
5-Nitropyridine-2-sulfonic acid: Another nitropyridine derivative with different functional groups.
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: A compound with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its combination of a nitropyridine moiety and a thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry research .
Propriétés
Formule moléculaire |
C7H5N5O2S |
|---|---|
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
3-(5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-2-1-4(3-9-5)12(13)14/h1-3H,(H2,8,10,11) |
Clé InChI |
IZHVFYVFMDGTOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])C2=NSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)

![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)




![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)



